Propane, 2-methyl-2-propoxy-

Description

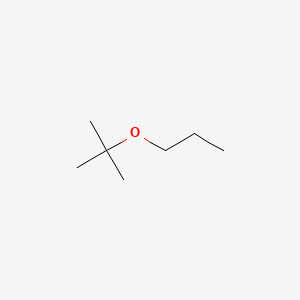

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITVQUMLGWRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334339 | |

| Record name | propyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29072-93-3 | |

| Record name | propyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for Propane, 2 Methyl 2 Propoxy

Established Laboratory Synthesis Routes

The laboratory synthesis of ethers can be approached through several established pathways. While some traditional methods face limitations in the formation of tertiary ethers like MTBE, various strategies have been developed to overcome these challenges.

Alternative Synthetic Methodologies for Tertiary Ether Formation

Given the limitations of the Williamson synthesis for producing sterically hindered ethers, alternative methods are often more suitable for the laboratory-scale formation of tertiary ethers like MTBE. rsc.orgox.ac.uk

Acid-Catalyzed Addition of Alcohols to Alkenes: This method involves treating an alkene (isobutylene) with an alcohol (methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com The acid protonates the alkene to form a stable tertiary carbocation. This carbocation is then trapped by the alcohol nucleophile. A final deprotonation step yields the target ether. masterorganicchemistry.com This pathway is essentially the reverse of the elimination reaction that plagues the Williamson synthesis with tertiary halides.

Alkoxymercuration-Demercuration: This two-step procedure provides a reliable way to synthesize ethers from alkenes without the risk of carbocation rearrangements. libretexts.org The alkene (isobutylene) is first treated with an alcohol (methanol) and a mercury salt, typically mercury(II) acetate (B1210297), Hg(OAc)₂. This forms a stable organomercury intermediate. The subsequent demercuration step, using a reducing agent like sodium borohydride (NaBH₄), replaces the mercury with a hydrogen atom, yielding the ether. libretexts.org

Industrial-Scale Production Methodologies

On an industrial scale, MTBE is not produced by the Williamson synthesis but by the direct chemical reaction of methanol (B129727) and isobutylene. wikipedia.orgslideshare.net This method is highly efficient and selective. The primary raw materials, methanol and isobutylene, are derived from natural gas and butane, respectively. wikipedia.orgintratec.us

The core of the industrial process is the etherification reaction between methanol and isobutylene, which is carried out in the presence of a solid acidic catalyst. slideshare.netprocurementresource.com (CH₃)₂C=CH₂ (Isobutylene) + CH₃OH (Methanol) ⇌ (CH₃)₃COCH₃ (MTBE)

Several variations of this process exist, differing in the source of the isobutylene feed and the specific reactor technology employed:

Production via Direct Addition: In a common setup, a feed stream containing isobutylene (often mixed with other C4 hydrocarbons) and methanol is heated and passed through a reactor containing a catalyst. procurementresource.comwvu.edu The reaction is exothermic, and controlling the temperature is important. wvu.edu The catalyst is typically a macroporous sulfonated polystyrene ion-exchange resin, such as Amberlyst 15. googleapis.comsinocata.com

Reactive Distillation: This process integrates the chemical reaction and distillation into a single unit. slideshare.net The catalyst is placed in the distillation column. As the reactants pass through the catalytic zone, MTBE is formed and, being the highest boiling component, moves down the column while unreacted, more volatile components move up. google.com This continuous removal of the product from the reaction zone drives the equilibrium forward, achieving high conversion rates. slideshare.net

Multi-Stage Processes: Some industrial plants use a two-stage process to maximize isobutylene conversion. google.com The initial reaction is carried out in a primary reactor, followed by distillation to separate the MTBE formed. The remaining unreacted isobutylene and methanol are then fed into a secondary reactor to produce additional MTBE. google.com

| Industrial Process | Key Features | Common Catalysts |

|---|---|---|

| Direct Addition in Fixed-Bed Reactor | Reactants are passed over a solid catalyst bed. The process often involves multiple reactors and separation units. procurementresource.comgoogle.com | Sulfonated ion-exchange resins (e.g., Amberlyst 15). googleapis.comsinocata.com |

| Reactive Distillation | Reaction and product separation occur simultaneously in one column, improving conversion efficiency. slideshare.net | Ion-exchange resins structured as distillation packing. |

| Integrated Butane Isomerization & Dehydrogenation | n-butane is converted to isobutane and then to isobutylene, which is subsequently used for MTBE synthesis. intratec.us | Process-specific catalysts for each step (isomerization, dehydrogenation, etherification). intratec.us |

Alternative catalysts, such as zeolites and heteropolyacids like Wells-Dawson acid, have also been studied for MTBE synthesis, showing high selectivity and stability. exa.ai

Catalytic Etherification of Alcohols and Alkenes

The primary industrial synthesis of Propane, 2-methyl-2-propoxy- involves the catalytic etherification of methanol and isobutylene. exa.ai This reaction is highly selective for tertiary olefins, making it an effective process for removing isobutylene from C4 hydrocarbon streams. google.com The etherification reaction is exothermic, and the chemical equilibrium favors the synthesis of the ether at lower temperatures. google.com

Various catalysts have been employed to facilitate this reaction. Over the resin catalyst Amberlyst 15, the yield of MTBE from the reaction of methanol and isobutene reaches a maximum in the temperature range of 40-60°C. csir.co.za Zeolite catalysts, such as H-ZSM-5, require slightly higher temperatures, typically between 70 and 90°C, to achieve maximum yield. csir.co.za The synthesis can be performed in both liquid and gas phases, with solid acid catalysts playing a crucial role in enhancing reaction rates and selectivity.

Table 1: Comparison of Catalysts for MTBE Synthesis from Methanol and Isobutene

| Catalyst | Optimal Temperature Range (°C) | Key Characteristics |

|---|---|---|

| Amberlyst 15 | 40 - 60 csir.co.za | Strong acid ion-exchange resin; widely used industrially. csir.co.zarug.nl |

| Zeolite H-ZSM-5 | 70 - 90 csir.co.za | Improved mechanical and thermal properties compared to resin catalysts. exa.ai |

| Triflic Acid on Y-zeolite | Not specified | A super acidic catalyst useful for MTBE synthesis. google.com |

Acid-Catalyzed Approaches: Principles and Industrial Relevance

Acid catalysis is fundamental to the synthesis of Propane, 2-methyl-2-propoxy-. The reaction mechanism involves the protonation of isobutylene by an acid catalyst to form a stable tertiary carbocation. masterorganicchemistry.com This carbocation is then attacked by the nucleophilic oxygen of methanol, followed by deprotonation to yield the final ether product. masterorganicchemistry.com

Industrially, strong acid ion-exchange resins, particularly macroreticular resins like Amberlyst 15, are the catalysts of choice. google.comrug.nl These solid acid catalysts offer significant advantages over liquid mineral acids (e.g., sulfuric acid) as they are easily separated from the product mixture, less corrosive, and can be regenerated. The catalytic activity of these resins is directly related to their proton activity; exchanging protons with sodium ions, for example, leads to a great decrease in catalytic activity. rug.nl The process is highly relevant as it allows for the selective conversion of reactive isobutylene from mixed C4 streams into a high-value product. google.com

Advanced Synthetic Strategies for α-Tertiary Ethers

While the acid-catalyzed addition of methanol to isobutylene is the dominant industrial route to MTBE, research into advanced synthetic strategies for α-tertiary ethers continues, driven by the need for more versatile and efficient methods. ox.ac.uk

Redox-Mediated Approaches to C-O Bond Formation

Redox-mediated strategies have emerged as powerful tools for the synthesis of sterically hindered ethers, including α-tertiary ethers. ox.ac.ukrsc.org These methods utilize transition metals or photoredox catalysis to generate highly reactive intermediates that can overcome the steric challenges associated with forming congested C-O bonds. ox.ac.ukrsc.org

One approach involves the transition metal-mediated difunctionalization of alkenes. rsc.org For instance, a cobalt-catalyzed protocol for the hydroalkoxylation of unactivated olefins has been developed. This method generates a carbocation via a radical-polar crossover mechanism, which can then be trapped by an alcohol nucleophile, including tertiary alcohols like t-BuOH, to yield highly hindered ethers. rsc.org Nickel catalysts have also been shown to enable the cross-coupling of aryl ethers through C-O bond activation, demonstrating the utility of redox processes in forming and cleaving these stable bonds. acs.org

Stereoselective Synthesis of Branched Ether Architectures

The development of stereoselective methods for synthesizing branched ether architectures is a significant area of modern organic chemistry. These methods aim to control the three-dimensional arrangement of atoms, which is crucial for applications in pharmaceuticals and materials science.

Palladium-catalyzed reactions have been successfully employed for the stereoselective synthesis of cyclic ethers. nih.gov For example, the intramolecular addition of alcohols to phosphono allylic carbonates can produce tetrahydrofuran and tetrahydropyran rings. The stereochemistry of the resulting cyclic ether is determined by the stereochemistry of the starting materials, as the addition of the alcohol to the palladium π-allyl complex is stereospecific. nih.gov Another strategy involves an iodine monochloride-induced methyl ether transfer for the construction of isotactic polymethoxy structures, where an intermediate is reduced in situ to create a 1,3-syn-diether with high stereospecificity. acs.org

Purification and Isolation Techniques in Ether Synthesis

The effluent from the MTBE reactor contains the desired product along with unreacted methanol, isobutylene, and potential byproducts such as tert-butanol (TBA) and diisobutylene. google.com The purification and isolation of high-purity Propane, 2-methyl-2-propoxy- is a critical final step in the production process.

Distillation is a primary method used for separation. google.com However, MTBE forms an azeotrope with methanol, which complicates complete separation by simple distillation. googleapis.com To overcome this, extractive distillation is often employed, where water is added to the distillation column. google.comgoogleapis.com The added water breaks the MTBE-methanol azeotrope, allowing for an overhead distillate fraction containing substantially all of the MTBE, while the methanol, water, and other impurities like TBA are removed in a heavier bottoms fraction. google.comgoogleapis.com

Adsorption is another effective purification technique. Large-pore zeolites, such as 13X zeolite or zeolite Y, can be used to remove impurities like methanol, TBA, acetone (B3395972), and methyl ethyl ketone from an MTBE stream. google.com The impure MTBE is passed through a column packed with the zeolite, which retains the contaminants, yielding a purified product. google.com Other methods that have been explored for removing MTBE from water, which are also relevant to purification principles, include air stripping, adsorption on granular activated carbon (GAC), and membrane processes like pervaporation and membrane distillation. epa.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| Propane, 2-methyl-2-propoxy- | Methyl tert-butyl ether, MTBE | C5H12O |

| Methanol | Methyl alcohol | CH4O |

| Isobutylene | Isobutene, 2-Methylpropene | C4H8 |

| tert-Butanol | TBA, tert-Butyl alcohol | C4H10O |

| Diisobutylene | - | C8H16 |

| Acetone | - | C3H6O |

| Methyl ethyl ketone | MEK | C4H8O |

| Sodium | - | Na |

| Sulfuric acid | - | H2SO4 |

| Water | - | H2O |

| Triflic acid | Trifluoromethanesulfonic acid | CF3SO3H |

Distillation and Extraction Methodologies for Ether Compounds

The purification of ether compounds, including "Propane, 2-methyl-2-propoxy-," from reaction mixtures and the removal of impurities are critical steps that heavily rely on distillation and extraction techniques. These methods leverage differences in the physical and chemical properties of the components in a mixture, such as boiling points and solubility.

Distillation is a fundamental technique for separating liquids with different boiling points. longdom.org For ether compounds, which are often volatile, distillation is a primary purification method. google.comrochester.edu

Simple Distillation: This method is suitable for separating a volatile ether from a non-volatile component or from a liquid with a significantly different boiling point (a difference of at least 70°C). rochester.edu

Fractional Distillation: When the boiling points of the ether and its contaminants are close, fractional distillation is employed. This technique uses a fractionating column to achieve multiple cycles of vaporization and condensation, which enriches the vapor with the more volatile component. libretexts.org For instance, separating diethyl ether (boiling point 36°C) from ethanol (B145695) (boiling point 78°C) is effectively done through fractional distillation. libretexts.org

Azeotropic Distillation: Water is a common impurity in ether synthesis and can be removed through azeotropic distillation. Ethers can form azeotropes, which are mixtures that boil at a constant temperature. By adding another component, the azeotrope of the ether and water can be broken, or a new, lower-boiling azeotrope can be formed to remove the water. google.comgoogle.com For example, in the purification of crude ethyl ether, an ether-water azeotrope is distilled off to dehydrate the ether. google.com

Extraction is a technique used to separate compounds based on their differing solubilities in two immiscible liquid phases. dartmouth.edupitt.edu This is a common step in the workup of ether synthesis reactions.

Liquid-Liquid Extraction: This is the most common form of extraction used for purifying ethers. pitt.edu Typically, an aqueous phase (like water) and an immiscible organic solvent are used. dartmouth.edu Ether compounds, being generally less polar than water, will preferentially dissolve in the organic layer. This allows for the removal of water-soluble impurities such as salts and residual alcohols. columbia.edu The choice of the organic solvent is crucial; common solvents include diethyl ether itself, methylene chloride, and ethyl acetate. dartmouth.edu The density of the solvent determines whether it will be the top or bottom layer when mixed with water. pitt.edu For instance, diethyl ether is less dense than water and will form the top layer. pitt.edu To maximize the recovery of the desired compound, multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. pitt.edu

Aqueous Washes: After an initial extraction, the organic layer containing the ether is often "washed" with aqueous solutions to remove different types of impurities. A wash with a saturated sodium chloride solution (brine) is used to decrease the amount of water dissolved in the organic layer. columbia.edu

Below is a table summarizing various distillation and extraction methodologies for ether compounds:

| Methodology | Principle of Separation | Typical Application for Ethers | Key Considerations |

| Simple Distillation | Difference in boiling points between the ether and non-volatile impurities. | Removal of solid contaminants or high-boiling solvents from a low-boiling ether. rochester.edu | Effective only when the boiling point difference is large (>70°C). rochester.edu |

| Fractional Distillation | Multiple vaporization-condensation cycles in a column to separate liquids with close boiling points. | Separation of an ether from another volatile component, such as an alcohol used in synthesis. libretexts.org | More efficient than simple distillation for volatile mixtures but can be a slower process. libretexts.org |

| Azeotropic Distillation | Formation of a constant-boiling mixture (azeotrope) to aid in the removal of a specific component, often water. | Dehydration of crude ethers by distilling off an ether-water azeotrope. google.com | The composition of the azeotrope is dependent on pressure. google.com |

| Liquid-Liquid Extraction | Differential solubility of the ether and impurities in two immiscible liquid phases (e.g., organic and aqueous). pitt.edu | Isolating the ether from water-soluble byproducts and catalysts after the reaction. pitt.educolumbia.edu | The choice of extraction solvent is critical and depends on the polarity and density of the ether. dartmouth.edu |

| Aqueous Washes (Brine) | Reducing the solubility of the organic layer in the aqueous phase and vice-versa. | Final step in extraction to remove dissolved water from the organic phase containing the ether. columbia.edu | Helps to prevent the formation of emulsions. columbia.edu |

Chromatographic Purification Strategies in Preparative Chemistry

For achieving high levels of purity, particularly on a laboratory scale, chromatographic techniques are indispensable. Preparative chromatography aims to isolate a sufficient quantity of a pure compound for further use. waters.com The separation in chromatography is based on the differential partitioning of components between a stationary phase and a mobile phase. extractionmagazine.com

Preparative Liquid Chromatography (LC): This is a widely used technique for the purification of chemical compounds. waters.com The setup typically includes a solvent delivery system, an injector, a column containing the stationary phase, a detector, and a fraction collector. waters.com The goal is to achieve a purity level of 95% or greater for the isolated compound. waters.com

Normal-Phase Chromatography: This method uses a polar stationary phase (often silica gel or alumina) and a non-polar mobile phase. stackexchange.com It is effective for separating compounds with different polarities. For ether compounds, which have moderate polarity, normal-phase chromatography can be used to separate them from more polar or less polar impurities.

Reversed-Phase Chromatography: This is the most common mode of preparative chromatography and employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase. waters.com It is well-suited for the purification of moderately polar compounds like ethers from non-polar or very polar impurities.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for purifying charged compounds. While not the primary method for neutral ethers, it can be used to remove ionic impurities from a crude ether product.

Gas Chromatography (GC): For volatile ethers like MTBE, preparative GC can be used for purification on a smaller scale. The principle is the partitioning of the compound between a gaseous mobile phase and a liquid or solid stationary phase within a column. An analytical method using gas chromatography with direct aqueous injection has been developed for the detection of MTBE and its degradation products. usgs.gov

The selection of the appropriate chromatographic technique depends on the properties of the ether to be purified and the nature of the impurities. The development of a preparative method often starts with an analytical-scale separation to optimize the selectivity for the target compound. chromatographyonline.com

Below is a table summarizing various chromatographic strategies for the purification of ether compounds:

| Chromatographic Strategy | Stationary Phase | Mobile Phase | Principle of Separation | Application for Ethers |

| Preparative Normal-Phase LC | Polar (e.g., Silica Gel, Alumina) | Non-polar organic solvents | Adsorption based on polarity; more polar compounds are retained longer. stackexchange.com | Separation of ethers from compounds of different polarity. |

| Preparative Reversed-Phase LC | Non-polar (e.g., C18, C8) | Polar (e.g., water, methanol, acetonitrile mixtures) | Partitioning based on hydrophobicity; more non-polar compounds are retained longer. waters.com | Purification of ethers from polar and very non-polar impurities. |

| Preparative Ion-Exchange LC | Charged functional groups | Buffered aqueous solutions | Electrostatic interactions based on the net charge of the molecules. | Removal of ionic catalysts or byproducts from the ether product. |

| Preparative Gas Chromatography | Liquid or solid coated on an inert support | Inert gas (e.g., Helium, Nitrogen) | Partitioning based on volatility and interaction with the stationary phase. | Purification of volatile ethers like MTBE on a small scale. |

Reaction Mechanisms and Computational Chemistry of Propane, 2 Methyl 2 Propoxy

Fundamental Chemical Reactivity and Transformation Pathways

The reactivity of MTBE is largely governed by the ether linkage and the steric hindrance provided by the tert-butyl group. Understanding its transformation pathways is crucial for predicting its environmental fate and developing remediation strategies.

Ethers are known to undergo autoxidation in the presence of oxygen to form hydroperoxides, which can be unstable and potentially explosive. However, the structure of MTBE, specifically the bulky tert-butyl group, provides significant steric hindrance that makes it less prone to peroxide formation compared to other ethers like diethyl ether. pearson.com This steric hindrance limits the accessibility of the ether oxygen for reaction with oxygen. pearson.com

Despite this reduced tendency, under certain conditions, MTBE can form hydroperoxides. For instance, in its autoxidation at 140 °C, MTBE has been shown to form high levels of hydroperoxide (5053 ppm). acs.org One of the identified hydroperoxides from MTBE oxidation is 1-tert-butoxymethyl hydroperoxide (TBMHP). acs.orgacs.org The thermal decomposition of TBMHP has an exothermic onset temperature of 108.10 °C. acs.org

The oxidation of MTBE can yield various products, including tert-butyl formate (B1220265) (TBF), methyl acetate (B1210297), and tert-butyl alcohol (TBA). oxidationtech.comunh.edu The formation of these products suggests that chemical attack can occur at both the methyl and tert-butyl groups attached to the ether oxygen. oxidationtech.com The use of different oxidants and conditions can influence the product distribution. For example, activated persulfate oxidation of MTBE is noted to generate less TBA compared to other oxidants like Fenton's reagent, permanganate, and ozone. oxidationtech.com In atmospheric water droplets, the degradation of MTBE can produce over 15 intermediate products, with tert-butyl formate (TBF), methyl acetate (MA), tert-butyl alcohol (TBA), acetone (B3395972) (AC), and formaldehyde (B43269) being quantified. nih.gov

Nucleophilic substitution reactions involve an electron-rich species (a nucleophile) attacking an electron-deficient center, leading to the displacement of a leaving group. wikipedia.orglibretexts.org In the context of ethers, the ether oxygen can be protonated under acidic conditions, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The leaving group in such a reaction would be an alcohol.

The mechanism of nucleophilic substitution, whether it proceeds via a concerted (SN2) or a stepwise (SN1) pathway, is highly dependent on the structure of the ether. wikipedia.orgutexas.edu For an ether with a tertiary alkyl group like MTBE, the SN1 mechanism is generally favored due to the stability of the resulting tertiary carbocation. youtube.comlibretexts.orgmasterorganicchemistry.com

The cleavage of the ether bond in MTBE is a key reaction, particularly under acidic conditions. Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective in cleaving ethers. masterorganicchemistry.com The process typically begins with the protonation of the ether oxygen. youtube.commasterorganicchemistry.com

For MTBE, due to the presence of the stable tert-butyl group, the cleavage proceeds through an SN1 mechanism. libretexts.orgwikipedia.org After protonation of the oxygen atom, the C-O bond breaks to form a stable tertiary carbocation (the tert-butyl cation) and methanol (B129727). youtube.comwikipedia.org This carbocation can then be attacked by a nucleophile, such as a halide ion, to form a tertiary alkyl halide. wikipedia.org Alternatively, under certain conditions, the carbocation can undergo an E1 elimination to form an alkene (isobutylene). libretexts.org The acid-catalyzed hydrolysis of MTBE, which yields tert-butyl alcohol (TBA) and methanol, has been observed to be sensitive to pH and temperature. researchgate.net

Thermally, the decomposition of MTBE can also occur. For instance, the thermal decomposition of 1-tert-butoxymethyl hydroperoxide (TBMHP), a product of MTBE oxidation, has been studied, indicating that thermal pathways contribute to the degradation of MTBE derivatives. acs.org

Theoretical Investigations into Reaction Kinetics and Thermodynamics

Computational chemistry provides powerful tools to investigate the energetics and mechanisms of chemical reactions at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study the reaction pathways and intermediates in the degradation of MTBE. For example, DFT studies have been used to investigate the mechanism of methanol dehydrogenation on various alloy surfaces, which is relevant to understanding the fundamental steps in alcohol oxidation, a process related to the decomposition products of MTBE. mdpi.com Such studies can help identify favorable reaction pathways by comparing the adsorption energies of intermediates. mdpi.com

Activation energy is the minimum amount of energy required for a reaction to occur. youtube.com Calculating activation energies for different potential reaction pathways allows for the prediction of the most likely mechanism. The Arrhenius equation is a fundamental formula used to calculate activation energy from reaction rate constants at different temperatures. youtube.com

For the oxidation of MTBE, experimental studies have determined the activation energy for its reaction with ozone and hydroxyl radicals. The activation energy for the reaction of MTBE with O3 is 95.4 kJ/mol, while for the reaction with *OH radicals produced by O3/H2O2, it is significantly lower at 4.6 kJ/mol. nih.gov In another study, the activation energy of 1-tert-butoxymethyl hydroperoxide (TBMHP) was determined to be 76.23 kJ·mol−1 using the Kissinger method. acs.org These values provide quantitative insight into the energy barriers of these reactions.

Computational methods, such as DFT, can also be used to calculate activation energies and analyze the structures of transition states. This allows for a detailed understanding of the reaction coordinates and the factors that influence reaction rates.

Interactive Data Tables

Table 1: Products of Propane, 2-methyl-2-propoxy- Oxidation

| Oxidant/Condition | Major Products | Minor Products | Reference |

|---|---|---|---|

| Autoxidation at 140 °C | 1-tert-butoxymethyl hydroperoxide | - | acs.org |

| Various Oxidants | tert-Butyl formate (TBF), Methyl acetate, tert-Butyl alcohol (TBA) | Acetone | oxidationtech.comunh.edu |

Table 2: Kinetic Data for Reactions of Propane, 2-methyl-2-propoxy-

| Reaction | Rate Constant | Activation Energy (Ea) | Temperature | Reference |

|---|---|---|---|---|

| Reaction with O₃ | 27 M⁻¹s⁻¹ | 95.4 kJ/mol | 25 °C | nih.gov |

| Reaction with *OH (from O₃/H₂O₂) | 1.2 x 10⁹ M⁻¹s⁻¹ | 4.6 kJ/mol | 25 °C | nih.gov |

Solvent Continuum Models in Reactivity Prediction

Solvent continuum models are computational tools used to predict how a solvent medium influences the reactivity of a molecule, such as Propane, 2-methyl-2-propoxy- (also known as tert-amyl propyl ether). These models approximate the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach allows for the calculation of solvation energies and the prediction of how the solvent will affect reaction rates and equilibria.

While specific studies applying solvent continuum models to predict the reactivity of Propane, 2-methyl-2-propoxy- are not extensively available in the reviewed literature, the principles of these models are broadly applicable. For a given reaction involving this ether, a continuum model would be used to calculate the free energy of solvation for the reactants, transition states, and products. The difference in solvation energies between the reactants and the transition state would then be used to estimate the solvent's effect on the activation energy, and consequently, the reaction rate.

For instance, in the acid-catalyzed hydrolysis of Propane, 2-methyl-2-propoxy-, the transition state would likely be more polar than the reactants due to charge development. A polar solvent would be expected to stabilize this polar transition state more than the less polar reactants, thus lowering the activation energy and accelerating the reaction. A solvent continuum model could quantify this effect.

Table 1: Hypothetical Solvation Free Energies Calculated with a Solvent Continuum Model for the Hydrolysis of Propane, 2-methyl-2-propoxy-

| Species | Free Energy in Gas Phase (kJ/mol) | Solvation Free Energy in Water (kJ/mol) | Solvated Free Energy (kJ/mol) |

| Propane, 2-methyl-2-propoxy- + H₃O⁺ | 0 | -20 | -20 |

| Transition State | 100 | -50 | 50 |

| Products (tert-amyl alcohol + propanol (B110389) + H⁺) | -30 | -60 | -90 |

Kinetic Isotope Effects in Mechanistic Elucidation of Ether Reactivity

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions. This technique involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Smaller changes in rate (secondary KIEs) can provide information about changes in hybridization or the steric environment of the isotopically labeled position during the reaction.

Specific experimental studies on the kinetic isotope effects in reactions of Propane, 2-methyl-2-propoxy- are not widely reported. However, KIE studies on analogous ethers can provide insight into the types of mechanisms that might be expected. For example, in the acid-catalyzed cleavage of ethers, a deuterium (B1214612) KIE could be used to determine whether the protonation of the ether oxygen is a pre-equilibrium step or part of the rate-determining step. If a C-H bond is broken in the rate-determining step of a decomposition or rearrangement reaction, substituting that hydrogen with deuterium would be expected to result in a significant primary KIE.

Resolution of Discrepancies in Thermochemical Data Through Computational and Experimental Integration

Thermochemical data, such as the enthalpy of formation, are crucial for understanding the stability and reactivity of a compound. Discrepancies can sometimes arise between experimentally determined values and those calculated using computational methods. The integration of both experimental and computational approaches can help to resolve these discrepancies and provide more reliable data.

For Propane, 2-methyl-2-propoxy-, experimental thermochemical data is available from sources such as the NIST WebBook. nist.gov Computational chemistry methods, such as ab initio calculations or density functional theory (DFT), can also be used to predict these properties. If a significant difference exists between the experimental and computed values, it could be due to experimental error, limitations of the computational model, or the presence of conformational isomers that were not accounted for. By refining the computational model (e.g., using a higher level of theory or a more appropriate basis set) and carefully re-examining the experimental setup, a consensus can often be reached.

Table 2: Comparison of Experimental and Hypothetical Computational Thermochemical Data for Propane, 2-methyl-2-propoxy-

| Property | Experimental Value (NIST) | Hypothetical Computational Value | Potential Reason for Discrepancy |

| Enthalpy of Vaporization (ΔvapH°) | 38.25 kJ/mol nist.gov | 36.50 kJ/mol | Intermolecular forces not perfectly modeled by the computational method. |

| Normal Boiling Point (Tboil) | 381 K nist.gov | 375 K | Inaccuracies in predicting vapor pressure from the computational model. |

Note: The computational values are hypothetical to illustrate the concept of data integration.

Comparative Mechanistic Studies with Analogous Ethers

Analysis of Structure-Reactivity Relationships in Alkyl Ethers

The reactivity of an ether is significantly influenced by the nature of the alkyl groups attached to the oxygen atom. In the case of Propane, 2-methyl-2-propoxy-, the presence of a tertiary alkyl group (the tert-amyl group) has a profound effect on its reactivity compared to ethers with primary or secondary alkyl groups.

The C-O bond in ethers can be cleaved under acidic conditions. For ethers with primary alkyl groups, this cleavage typically proceeds through an S(_N)2 mechanism. However, the tertiary carbocation that would be formed by the departure of the propoxy group from protonated Propane, 2-methyl-2-propoxy- is relatively stable. Therefore, the cleavage of this ether is more likely to proceed through an S(_N)1 mechanism.

Table 3: Comparison of Reactivity Trends in Alkyl Ethers

| Ether | Alkyl Group Type | Predominant Cleavage Mechanism | Relative Rate of Acid-Catalyzed Cleavage |

| Di-n-propyl ether | Primary | S(_N)2 | Slow |

| Di-isopropyl ether | Secondary | S(_N)2 / S(_N)1 | Intermediate |

| Propane, 2-methyl-2-propoxy- | Tertiary / Primary | S(_N)1 | Fast |

| Methyl tert-butyl ether (MTBE) | Tertiary / Methyl | S(_N)1 | Fast |

Influence of Alkyl Branching on Reaction Selectivity and Rate

The branching of the alkyl groups in an ether not only affects the reaction rate but also the selectivity of the reaction. In the acid-catalyzed cleavage of an unsymmetrical ether, the question arises as to which C-O bond is broken. The presence of a highly branched alkyl group, such as the tert-amyl group in Propane, 2-methyl-2-propoxy-, directs the selectivity of the reaction.

Due to the stability of the tertiary carbocation intermediate, the cleavage of the C-O bond between the oxygen and the tert-amyl group is favored. This leads to the formation of a tertiary alkyl halide (if a hydrohalic acid is used) and a primary alcohol (propanol). In contrast, for an ether with less branched alkyl groups, the nucleophile in the S(_N)2 reaction will attack the less sterically hindered carbon, leading to a different set of products.

Table 4: Products of Acid-Catalyzed Cleavage of Ethers with HI

| Ether | Alkyl Halide Product | Alcohol Product |

| Di-n-propyl ether | n-propyl iodide | n-propanol |

| Ethyl isopropyl ether | Isopropyl iodide and Ethyl iodide | Ethanol (B145695) and Isopropanol (mixture) |

| Propane, 2-methyl-2-propoxy- | tert-amyl iodide | n-propanol |

| Methyl tert-butyl ether (MTBE) | tert-butyl iodide | Methanol |

Analytical Characterization and Advanced Spectroscopic Methodologies for Propane, 2 Methyl 2 Propoxy

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Advanced NMR Techniques for Comprehensive Structural Elucidation

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR) in Propane, 2-methyl-2-propoxy-, advanced two-dimensional (2D) NMR techniques are indispensable for its complete and unambiguous structural confirmation. wikipedia.org These methods distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei within the molecule. wikipedia.org

For Propane, 2-methyl-2-propoxy-, the following 2D NMR experiments are particularly valuable:

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In the case of Propane, 2-methyl-2-propoxy-, a COSY experiment would not show any cross-peaks, as the protons of the methyl group and the tert-butyl group are isolated from each other by the ether oxygen and the quaternary carbon, respectively. This absence of correlation is itself a confirmation of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For Propane, 2-methyl-2-propoxy-, the HSQC spectrum would show a correlation peak linking the ¹H signal of the methoxy protons to the ¹³C signal of the methoxy carbon, and another peak linking the ¹H signal of the tert-butyl protons to the ¹³C signal of the methyl carbons within the tert-butyl group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for establishing the connectivity across atoms that lack direct proton attachments, such as the quaternary carbon and the ether oxygen in Propane, 2-methyl-2-propoxy-. An HMBC spectrum would reveal a correlation between the methoxy protons and the quaternary carbon of the tert-butyl group, providing definitive evidence of the C-O-C ether linkage. Similarly, the protons of the tert-butyl group would show a correlation to the methoxy carbon. researchgate.net

Together, these advanced NMR techniques provide a detailed and robust confirmation of the molecular structure of Propane, 2-methyl-2-propoxy-, leaving no ambiguity in the assignment of atoms and their connectivity.

Table 1: Predicted 2D NMR Correlations for Propane, 2-methyl-2-propoxy-

| Technique | Correlated Nuclei (¹H → ¹³C) | Expected Correlation | Structural Information Confirmed |

|---|---|---|---|

| HSQC | Methoxy Protons (OCH₃) → Methoxy Carbon (OCH₃) | Yes | Direct C-H bond in the methoxy group. |

| HSQC | tert-Butyl Protons (C(CH₃)₃) → tert-Butyl Methyl Carbons (C(CH₃)₃) | Yes | Direct C-H bonds in the tert-butyl methyl groups. |

| HMBC | Methoxy Protons (OCH₃) → Quaternary Carbon (C(CH₃)₃) | Yes | Connectivity across the ether oxygen (CH₃-O-C). |

| HMBC | tert-Butyl Protons (C(CH₃)₃) → Methoxy Carbon (OCH₃) | Yes | Connectivity across the ether oxygen (C-O-CH₃). |

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for identifying Propane, 2-methyl-2-propoxy- by determining its molecular weight and characteristic fragmentation pattern. nih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with a high-energy electron beam (typically 70 eV). emory.edu This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into smaller, characteristic ions. emory.eduuky.edu The resulting mass spectrum serves as a molecular fingerprint that allows for unequivocal identification.

For Propane, 2-methyl-2-propoxy- (molecular weight 88.15 g/mol ), the molecular ion peak at a mass-to-charge ratio (m/z) of 88 is often weak or absent. The fragmentation is dominated by the cleavage of the C-O bonds and the loss of alkyl groups. The most prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a very stable tertiary carbocation at m/z 73. This is often the base peak in the spectrum. Another significant fragmentation involves the cleavage of the bond between the oxygen and the tert-butyl group, resulting in the formation of the tert-butyl cation at m/z 57. researchgate.netacs.orgresearchgate.net

Table 2: Characteristic EI-MS Fragmentation Ions of Propane, 2-methyl-2-propoxy-

| m/z | Ion Structure | Fragmentation Pathway | Relative Abundance |

|---|---|---|---|

| 88 | [C₅H₁₂O]⁺˙ | Molecular Ion | Very Low |

| 73 | [(CH₃)₂C-O-CH₃]⁺ | Loss of •CH₃ from the tert-butyl group | High (Often Base Peak) |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the O-C(tert-butyl) bond | High |

| 43 | [C₃H₇]⁺ | Further fragmentation | Moderate |

Hyphenated Mass Spectrometry Techniques in Ether Analysis

To analyze Propane, 2-methyl-2-propoxy- in complex mixtures such as gasoline-contaminated water or soil, mass spectrometry is often coupled with a separation technique, a process known as hyphenation. longdom.orgajpaonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful hyphenated technique for the analysis of volatile organic compounds like Propane, 2-methyl-2-propoxy-. nih.gov In GC-MS, the sample is first injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a long capillary column. nih.gov As each separated component, including Propane, 2-methyl-2-propoxy-, elutes from the column, it enters the mass spectrometer, which serves as the detector. acs.orgacs.org This combination provides two dimensions of identification: the retention time from the GC and the mass spectrum from the MS, offering high specificity and sensitivity for its detection even at trace levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable ether compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative. longdom.orgox.ac.uk The separation occurs in the liquid phase, and the eluent from the LC column is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govrsc.org While GC-MS is more prevalent for Propane, 2-methyl-2-propoxy- analysis, LC-MS is a critical tool in the broader field of ether analysis. nih.govrsc.org

Computational Spectroscopy for Spectral Assignment and Prediction

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like Propane, 2-methyl-2-propoxy-. acs.org Ab initio and Density Functional Theory (DFT) methods are commonly used to calculate molecular structures, vibrational frequencies, and NMR chemical shifts. acs.orgnih.gov

These computational approaches can:

Predict NMR Spectra: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. uncw.edu These predicted spectra can then be compared with experimental data to confirm signal assignments, especially in complex molecules. Methods like the Gauge-Including Atomic Orbital (GIAO) are frequently employed for this purpose. uncw.edu

Assign Vibrational Modes: Theoretical calculations can predict the infrared (IR) and Raman spectra by determining the vibrational frequencies and their corresponding intensities. This aids in the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-O stretching or C-H bending. nih.gov

Elucidate Molecular Structure: High-level calculations can determine the equilibrium geometry of the molecule with high accuracy. acs.orgrsc.org These calculated structural parameters, such as bond lengths and angles, can be used to predict rotational constants, which can then be compared with data from microwave spectroscopy experiments. rsc.org

Computational studies have been instrumental in understanding the structure, properties, and spectroscopic behavior of Propane, 2-methyl-2-propoxy-, providing a theoretical foundation that complements and enhances experimental findings. acs.orgnih.gov

Emerging Spectroscopic Technologies for Trace Analysis of Organic Compounds

The need to detect ever-lower concentrations of organic compounds like Propane, 2-methyl-2-propoxy- in environmental samples has driven the development of new and more sensitive analytical technologies. mdpi.com

Solid-Phase Microextraction (SPME): While not a spectroscopic technique itself, SPME is a sample preparation method that is often coupled with GC-MS for the trace analysis of Propane, 2-methyl-2-propoxy- in water. acs.org A fused-silica fiber coated with a sorbent material is exposed to the sample, where it extracts and concentrates the analytes. The fiber is then transferred to the GC injector for analysis. This technique significantly improves detection limits, allowing for quantification at parts-per-trillion levels. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes adsorbed onto nanostructured metal surfaces. mdpi.comresearchgate.net It has the potential for rapid, on-site detection of organic pollutants, offering molecular fingerprint-type information. researchgate.netspectroscopyonline.com

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: This advanced technique allows for the rapid acquisition of broadband rotational spectra with high sensitivity. rsc.org It is a powerful tool for the unambiguous identification of molecules in the gas phase based on their unique rotational constants. Recently, CP-FTMW spectroscopy has been used to study the rotational spectrum of Propane, 2-methyl-2-propoxy-, enabling precise structural determination and the detection of its various isotopologues in natural abundance. rsc.orgrsc.org

Gas Sensor Arrays: Prototype systems using arrays of metal oxide sensors are being developed for the rapid and on-line detection of Propane, 2-methyl-2-propoxy- in water. nih.gov These sensors show changes in their electrical properties in the presence of the target compound, providing a quantifiable response that correlates with its concentration at low parts-per-billion levels. nih.gov

These emerging technologies promise to enhance our ability to monitor and analyze trace levels of Propane, 2-methyl-2-propoxy- and other organic compounds in various environments. mdpi.comazooptics.com

Environmental Fate, Degradation Pathways, and Ecotoxicological Research of Propane, 2 Methyl 2 Propoxy

Environmental Persistence and Transport Mechanisms

The environmental persistence and transport of fuel oxygenates like Propane, 2-methyl-2-propoxy- are governed by their physical and chemical properties. As an analogue, the behavior of MTBE provides a strong indication of how Propane, 2-methyl-2-propoxy- would partition and move through different environmental compartments.

Multimedia Fate Modeling and Environmental Distribution Analysis

Multimedia fate models are computational tools used to predict the distribution of a chemical in the environment. epa.govnih.govrsc.org These models consider the substance's properties and various environmental parameters to estimate its concentration in air, water, soil, and sediment. epa.govnih.govrsc.org

For a compound like MTBE, which is highly soluble in water and has a relatively low tendency to sorb to soil, models predict that it will be highly mobile in aquatic environments. oup.comresearchgate.net When released into the environment, a significant portion of MTBE is expected to partition to the water phase. oup.com Due to its high water solubility, one gallon of gasoline containing 10-15% MTBE has the potential to contaminate millions of gallons of drinking water. oup.com

The distribution of MTBE in various environmental compartments is influenced by its partitioning behavior. It does not sorb strongly to subsurface solids, which means its transport in groundwater is not significantly retarded. oup.com This high mobility can lead to the formation of extensive contaminant plumes in groundwater. nih.gov

Table 1: Predicted Environmental Distribution of MTBE based on Multimedia Fate Modeling

| Environmental Compartment | Predicted Behavior | Key Influencing Factors |

| Water | High concentration and mobility. oup.com | High water solubility, low sorption to sediment. oup.com |

| Soil | Low retention, high leaching potential. oup.com | Low sorption coefficient. oup.com |

| Air | Subject to atmospheric transport and washout. usgs.gov | Volatility, partitioning into atmospheric water. usgs.gov |

| Biota | Low potential for bioaccumulation. oup.com | Low octanol-water partition coefficient. oup.com |

Volatilization and Atmospheric Transport Studies

Volatilization is a key process affecting the environmental fate of compounds like Propane, 2-methyl-2-propoxy-. When released into the environment, these compounds can move from water or soil into the atmosphere. For MTBE, volatilization from surface water is a significant transport mechanism. nih.gov However, once dissolved in water, it becomes relatively non-volatile. nih.gov

Biodegradation and Microbial Transformation Pathways

The biodegradation of fuel ethers is a critical area of research for understanding their persistence in the environment and for developing remediation strategies.

Aerobic and Anaerobic Degradation Processes

Aerobic Degradation:

Under aerobic conditions (in the presence of oxygen), the biodegradation of MTBE has been demonstrated in various studies. calpoly.educalpoly.edu Microbial consortia and pure bacterial strains have been shown to degrade MTBE. mdpi.comnih.gov The process often involves co-metabolism, where the microorganisms utilize another substrate for growth while fortuitously degrading MTBE. mdpi.com For instance, some bacteria can degrade MTBE when grown on alkanes. mdpi.com The rate of aerobic degradation can be significant, with studies showing a 99.8% decrease in MTBE concentration over 14 days under optimal laboratory conditions. calpoly.edu

Anaerobic Degradation:

Under anaerobic conditions (in the absence of oxygen), the biodegradation of MTBE is generally much slower and more challenging. nih.gov However, studies have shown that anaerobic degradation is possible under specific conditions. nih.gov For example, the presence of humic substances and iron (III) as an electron acceptor can stimulate the anaerobic degradation of MTBE in aquifer sediments. nih.gov A significant adaptation period of 250-300 days was required before rapid anaerobic degradation was observed in some studies. nih.gov

Identification of Microbial Metabolites and Enzyme Systems

The microbial degradation of MTBE proceeds through a series of intermediate compounds known as metabolites. A primary and commonly detected metabolite of MTBE is tert-Butyl Alcohol (TBA). nih.govnih.gov The initial step in the aerobic degradation of MTBE is the oxidation of the methyl group, which leads to the formation of TBA and formaldehyde (B43269). nih.govnih.gov

Further degradation of TBA can occur, leading to the formation of other compounds such as 2-methyl-2-hydroxy-1-propanol and 2-hydroxy isobutyric acid. nih.gov

The enzyme systems responsible for initiating the degradation of MTBE are typically monooxygenases. nih.gov In several cases, these enzymes have been identified as belonging to the cytochrome P-450 family. nih.govcalpoly.edu These enzymes catalyze the initial oxidative attack on the MTBE molecule. nih.gov

Table 2: Key Microbial Metabolites of MTBE Degradation

| Metabolite | Chemical Formula | Role in Degradation Pathway |

| tert-Butyl Alcohol (TBA) | C4H10O | Primary intermediate from the initial oxidation of MTBE. nih.govnih.gov |

| Formaldehyde | CH2O | Produced along with TBA during the initial oxidation. nih.gov |

| 2-Methyl-2-hydroxy-1-propanol | C4H10O2 | A downstream metabolite from the oxidation of TBA. nih.gov |

| 2-Hydroxyisobutyric acid | C4H8O3 | Further downstream metabolite in the degradation pathway. nih.gov |

Assessment of Mineralization Potential (e.g., OECD 301F tests)

The mineralization potential of a chemical refers to its complete breakdown into inorganic substances like carbon dioxide, water, and mineral salts by microorganisms. This is a key indicator of its ultimate biodegradability and lack of persistence. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess this potential.

The OECD 301F test, also known as the Manometric Respirometry Test, is a standard method for determining the ready biodegradability of a chemical substance. nih.govaropha.com In this test, a small amount of the test substance is incubated in a closed bottle with a microbial inoculum (typically activated sludge from a wastewater treatment plant) in a mineral medium. nih.govaropha.com The consumption of oxygen by the microorganisms as they degrade the substance is measured over a 28-day period. aropha.com A substance is considered "readily biodegradable" if it reaches 60% of its theoretical oxygen demand within a 10-day window during the 28-day test. aropha.com

Table 3: Overview of OECD 301F Test Methodology

| Test Parameter | Description |

| Principle | Measures oxygen consumption by microorganisms degrading the test substance. aropha.com |

| Inoculum | Activated sludge from a sewage treatment plant. nih.gov |

| Duration | 28 days. aropha.com |

| Pass Level | 60% of theoretical oxygen demand within a 10-day window. aropha.com |

| Interpretation | A "pass" indicates the substance is readily biodegradable in an aerobic environment. aropha.com |

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For MTBE, these processes include hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. While generally considered resistant to chemical transformation in aqueous solutions, MTBE can undergo acid-catalyzed hydrolysis. nih.govacs.org This reaction is typically slow under most environmental conditions but can be significant in acidic environments. acs.org

The hydrolysis of MTBE results in the formation of tert-butyl alcohol (TBA) and methanol (B129727). nih.govacs.org The reaction is first-order with respect to the concentration of both MTBE and hydronium ions. nih.govacs.org At 26°C, the second-order rate constant for this reaction is approximately 0.9 x 10⁻² M⁻¹ h⁻¹. nih.govacs.org The rate of hydrolysis is influenced by pH and temperature, with increased acidity and higher temperatures accelerating the degradation process. researchgate.net For instance, pseudo-first-order rate constants as high as 0.03 h⁻¹ at 25°C and 0.12 h⁻¹ at 35°C have been observed when acidic ion-exchange resins catalyze the hydrolysis at near-neutral pH. nih.govacs.org

It is important to note that under typical groundwater conditions, the abiotic hydrolysis of MTBE is often considered to be of secondary importance. uaeu.ac.ae However, the process can be enhanced by the presence of catalysts. uaeu.ac.ae

Table 1: Hydrolysis Rate Constants for MTBE

| Condition | Rate Constant | Temperature | Reference |

|---|---|---|---|

| Acid-catalyzed (second-order) | ~0.9 x 10⁻² M⁻¹ h⁻¹ | 26°C | nih.govacs.org |

| Acidic ion-exchange resin (pseudo-first-order) | 0.03 h⁻¹ | 25°C | nih.govacs.org |

| Acidic ion-exchange resin (pseudo-first-order) | 0.12 h⁻¹ | 35°C | nih.govacs.org |

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. The direct photolysis of MTBE by atmospheric UV light alone is not a significant degradation pathway. clu-in.org However, in the presence of other substances, indirect photolysis can occur. For instance, advanced oxidation processes that utilize ultraviolet (UV) light in combination with oxidizing agents like hydrogen peroxide (H₂O₂) or catalysts such as titanium dioxide (TiO₂) have been shown to be effective in degrading MTBE. nih.govtechno-press.org

In these systems, the UV light facilitates the generation of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the oxidation and subsequent degradation of MTBE. techno-press.org The efficiency of these processes is dependent on factors such as the initial concentration of MTBE, the dosage of the oxidizing agent or catalyst, and the pH of the solution. nih.govtechno-press.org Under optimal conditions, significant removal of MTBE can be achieved. For example, in a UV/H₂O₂ system, 98% photodegradation of MTBE was reached within the initial 60 minutes. nih.gov The degradation of MTBE in these systems can be described by pseudo-first-order kinetics. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). techno-press.org AOPs have been extensively studied for the remediation of water contaminated with MTBE. researchgate.net

Several AOPs have proven effective in degrading MTBE, including:

Ozonation: Ozone (O₃) can oxidize MTBE, although the reaction with molecular ozone is relatively slow. acs.orgnih.gov The effectiveness of ozonation is significantly enhanced when combined with hydrogen peroxide (O₃/H₂O₂), which promotes the formation of hydroxyl radicals. acs.orgnih.gov The rate constant for the reaction of MTBE with ozone is 0.14 M⁻¹ s⁻¹, while the rate constant for its reaction with hydroxyl radicals is much higher at 1.9 × 10⁹ M⁻¹ s⁻¹. acs.orgnih.gov

Fenton's Reagent: This process involves the use of ferrous iron (Fe²⁺) and hydrogen peroxide to generate hydroxyl radicals. casaverdeambiental.com.brepa.gov Fenton's oxidation can rapidly degrade MTBE, with over 99% degradation observed within 10 minutes in some studies. casaverdeambiental.com.br The reaction is effective over a pH range of 3 to 6. unh.edu The second-order rate constants for MTBE degradation using this method were found to be 1.9 x 10⁸ M⁻¹ s⁻¹ at pH 7.0 and 4.4 x 10⁸ M⁻¹ s⁻¹ at pH 4.0. casaverdeambiental.com.br

UV/H₂O₂ and UV/TiO₂: As mentioned in the previous section, these photocatalytic processes are effective in degrading MTBE. nih.gov The UV/H₂O₂ process, in particular, has been shown to achieve high levels of MTBE degradation. afit.edu

The degradation of MTBE through AOPs leads to the formation of several intermediate by-products, including tert-butyl formate (B1220265) (TBF), tert-butyl alcohol (TBA), acetone (B3395972), and methyl acetate (B1210297). acs.orgnih.govnih.govascelibrary.org These intermediates are also subject to further oxidation. ascelibrary.org

Table 2: Rate Constants for MTBE Degradation by AOPs

| AOP Method | Oxidant | Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Ozonation | O₃ | 0.14 | acs.orgnih.gov |

| Ozonation/AOP | •OH | 1.9 x 10⁹ | acs.orgnih.gov |

| Fenton's Oxidation | •OH | 1.9 x 10⁸ (at pH 7.0) | casaverdeambiental.com.br |

| Fenton's Oxidation | •OH | 4.4 x 10⁸ (at pH 4.0) | casaverdeambiental.com.br |

In the atmosphere, the primary degradation pathway for MTBE is its reaction with photochemically produced hydroxyl radicals (•OH). clu-in.org This reaction leads to the formation of tert-butyl formate (TBF). clu-in.org The atmospheric half-life of MTBE is estimated to be between 3 and 6.1 days, depending on the level of air pollution. usgs.govoup.comusgs.govnih.gov This relatively short atmospheric lifetime indicates that MTBE does not persist for long periods in the air.

Ecotoxicological Endpoints and Hazard Assessment Methodologies

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Hazard assessment involves determining the potential for a substance to cause harm to the environment.

The acute toxicity of chemical substances to aquatic invertebrates is commonly assessed using standardized tests, such as the Daphnia sp. Acute Immobilisation Test, as described in OECD Guideline 202. biotecnologiebt.itfera.co.ukoecd.orgoecd.orgscymaris.com This test is designed to determine the concentration of a substance that causes immobilization in 50% of the test organisms (EC50) over a 48-hour exposure period. fera.co.ukoecd.org

In this test, young daphnids, typically Daphnia magna that are less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. biotecnologiebt.itfera.co.ukscymaris.com The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group. fera.co.uk An organism is considered immobilized if it is unable to swim within 15 seconds after gentle agitation of the test vessel. fera.co.uk

Studies on the acute toxicity of MTBE to freshwater invertebrates have shown that it is toxic at concentrations ranging from 57 to over 1000 mg/L. nih.govresearchgate.net For Daphnia magna, the 48-hour LC50 has been reported to be in the range of 340 mg/L. ccme.ca Chronic toxicity studies with Daphnia magna have shown a 21-day Lowest Observed Effect Concentration (LOEC) of 100 mg/L, based on reductions in reproductive rates. ccme.ca These data indicate that MTBE has a relatively low acute toxicity to aquatic invertebrates. nih.gov

Table 3: Acute Toxicity of MTBE to Daphnia magna

| Test Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | 48-hour LC50 | 340 | ccme.ca |

| Daphnia magna | 21-day LOEC (reproduction) | 100 | ccme.ca |

Information regarding "Propane, 2-methyl-2-propoxy-" is currently unavailable.

Extensive searches for scientific data pertaining to the environmental fate, degradation pathways, and ecotoxicological research of the chemical compound "Propane, 2-methyl-2-propoxy-" have yielded no specific results.

Consequently, the requested article, which was to be structured around the following outline, cannot be generated at this time due to a lack of available information on this particular substance.

Bioaccumulation Potential and Biomagnification Studies in Environmental Systems

Research into related compounds, such as various fuel oxygenates, was conducted in an attempt to find analogous data. However, due to the specific nature of chemical properties and their environmental interactions, extrapolating information from other substances would be scientifically inappropriate and would not adhere to the strict requirements of the request.

Further research will be necessary to determine the environmental behavior and toxicological profile of "Propane, 2-methyl-2-propoxy-". Until such studies are conducted and published, a comprehensive and accurate article on this subject cannot be produced.

Advanced Applications and Research Frontiers of Propane, 2 Methyl 2 Propoxy

Role as a Solvent in Organic Synthesis and Reaction Media

The utility of a solvent in organic synthesis is multifaceted, influencing not only the solubility of reactants but also the reaction's speed, efficiency, and the stereochemical outcome. researchgate.net Ethers, as a class of solvents, are generally valued for their relative stability and ability to solvate a wide range of organic compounds. Propane, 2-methyl-2-propoxy-, with its ether linkage, is characterized as a stable organic compound suitable for various applications in the chemical industry. cymitquimica.com

Stereoselective synthesis is a critical aspect of modern chemistry, particularly in the production of pharmaceuticals, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The choice of solvent can play a pivotal role in directing the stereochemical course of a reaction.

The solvent can significantly alter the energy of both the ground states of the reactants and the transition state of a reaction, thereby influencing the reaction rate. researchgate.net The polarity and hydrogen-bonding capability of a solvent are key factors in this regard. chemrxiv.org Propane, 2-methyl-2-propoxy- is a relatively non-polar aprotic solvent.

Detailed kinetic studies on the influence of Propane, 2-methyl-2-propoxy- on reaction rates and selectivity are sparse. While the kinetics of its synthesis have been investigated, its application as a solvent in a broad range of organic reactions to systematically study its effect on rates and selectivity is not well-documented. researchgate.net Generally, non-polar aprotic solvents are less interactive with polar reactants and intermediates compared to polar solvents, which can affect reaction pathways and product distributions. researchgate.net However, without specific experimental data for Propane, 2-methyl-2-propoxy-, any discussion of its influence remains in the realm of general principles of solvent effects.

Table 1: General Influence of Solvent Properties on Reaction Parameters

| Solvent Property | Influence on Reaction Rate | Influence on Selectivity |

| Polarity | Can stabilize charged transition states, accelerating reactions. | Can influence the relative stability of different transition states, affecting product ratios. |

| Protic/Aprotic Nature | Protic solvents can solvate and stabilize anions, potentially slowing down reactions involving nucleophilic anions. Aprotic solvents can enhance the reactivity of anions. | Can influence the reaction pathway by participating in or inhibiting proton transfer steps. |

| Steric Bulk | Bulky solvents can hinder the approach of reactants, potentially slowing down the reaction. | Can favor the formation of less sterically hindered products. |

This table presents general principles of solvent effects in organic synthesis and is not based on specific research data for Propane, 2-methyl-2-propoxy-.

Biomedical and Pharmaceutical Research Applications

The application of chemical compounds in biomedical and pharmaceutical research is a highly specialized field that requires extensive investigation into their biological activity, and interactions with biological systems.

The ability of a substance to modulate the permeability of biological membranes is a key area of research in drug delivery. Enhanced permeability can improve the absorption and efficacy of therapeutic agents.

There is no specific research available in the scientific literature to suggest that Propane, 2-methyl-2-propoxy- has been investigated for its role in modulating membrane permeability in drug delivery systems. The interactions of molecules with biological membranes are complex, often involving a combination of hydrophobic and electrostatic interactions. nih.gov While the lipophilic nature of an ether like Propane, 2-methyl-2-propoxy- might suggest some interaction with the lipid bilayer of cell membranes, dedicated studies to characterize and quantify this effect for drug delivery applications have not been published.

The synthesis of biologically active molecules is a cornerstone of medicinal chemistry. Solvents and reagents used in these syntheses are chosen for their compatibility with sensitive functional groups and their ability to promote desired reactions.

While tert-butyl ethers, in general, are used as protecting groups in the synthesis of complex organic molecules, including some with biological activity, there are no prominent examples in the literature where Propane, 2-methyl-2-propoxy- is specifically used as a solvent or reagent in the synthesis of named biologically active molecules or medicinal compounds. organic-chemistry.org The synthesis of various substituted morpholines with biological activities has been reported, but this work does not involve Propane, 2-methyl-2-propoxy-. nih.gov Similarly, while the synthesis of methiopropamine has been described, it does not utilize this specific ether. nih.gov

Understanding the interactions of a compound with biological systems and macromolecules like proteins and nucleic acids is fundamental to assessing its potential for therapeutic applications or its toxicological profile.

There is a notable absence of published research on the specific interactions of Propane, 2-methyl-2-propoxy- with biological systems and macromolecules. Such studies are essential for identifying any potential biological activity or for understanding the compound's metabolic fate and potential toxicity. While the tert-butyl group is found in some phenolic antioxidants and can influence their biological activity, this is in the context of a different class of molecules. nih.gov Without dedicated research, any discussion on the biological interactions of Propane, 2-methyl-2-propoxy- would be purely speculative.

Novel Material Science and Polymer Applications

The unique structure of Propane, 2-methyl-2-propoxy-, featuring a bulky tert-butyl group, imparts specific physical and chemical properties that are of interest in material science. Although extensive research into this specific ether is still emerging, its potential can be inferred from the behavior of similar branched ethers in polymer applications.

Use as a Chemical Intermediate in Polymer Synthesis

While direct polymerization of Propane, 2-methyl-2-propoxy- is not a common application, its role as a chemical intermediate holds potential. The ether linkage, while generally stable, can be cleaved under specific conditions to yield valuable precursors for polymer synthesis. The tert-butyl group is a well-established protecting group in organic synthesis, and its cleavage from an ether can liberate a hydroxyl group for subsequent polymerization reactions.

Research into tert-butyl ethers, in general, has demonstrated their utility. For instance, the tert-butyl group can be removed from alcohols and phenols under mild, eco-friendly conditions, such as using an Erbium(III) triflate catalyst, to reveal a reactive hydroxyl group. researchgate.net This strategy could be adapted to use Propane, 2-methyl-2-propoxy- as a stable, transportable source of propanol (B110389) or related propyl-containing monomers in specialized polymer synthesis, where controlled release of the monomer is desired.

Furthermore, the synthesis of long-chain branched poly(ether imide)s has been achieved using complex amine and dianhydride monomers, demonstrating the importance of branched structures in creating high-performance polymers with tailored melt viscosity and thermal stability. elsevierpure.comacs.org While not a direct application of Propane, 2-methyl-2-propoxy-, this research highlights the value of incorporating branched moieties into polymer backbones, a role that derivatives of this ether could potentially fill in the future.

Incorporation into Functional Materials and Composites

The incorporation of ethers into functional materials and composites is an established practice to modify material properties. Ethers like Polyethylene glycol (PEG) are widely used as plasticizers, surfactants, and solvents in pharmaceutical and material formulations. labinsights.nl Branched ethers such as Propane, 2-methyl-2-propoxy- could serve similar roles, with their branched structure potentially offering advantages in terms of viscosity, thermal stability, and solubility.

The chemical stability and solvent properties of tert-butyl ethers make them suitable for various industrial applications. cymitquimica.com For example, methyl tert-butyl ether (MTBE) is used as a solvent in organic chemistry due to its low tendency to form explosive peroxides compared to other ethers like diethyl ether. wikipedia.org Propane, 2-methyl-2-propoxy- shares this characteristic stability, making it a candidate as a specialty solvent or a non-reactive additive in composite materials. Its function could be to improve the dispersion of nanoparticles or other fillers within a polymer matrix, thereby enhancing the mechanical or functional properties of the final composite material.

Research on functionalized graphene oxide (GO) nanosheets integrated into electroactive polymer matrices has shown how modifying polymers with specific chemical groups, such as tert-butyl acrylate, can lead to materials with novel electronic properties. taylorandfrancis.com This points to future possibilities where ethers like Propane, 2-methyl-2-propoxy- could be functionalized and grafted onto surfaces or nanoparticles to create advanced composite materials.

Emerging Research Areas and Future Perspectives

The future of industrial chemistry is intrinsically linked to the principles of sustainable and green chemistry. For branched ethers like Propane, 2-methyl-2-propoxy-, this means a focus on developing environmentally benign synthesis methods and identifying applications that contribute to a circular economy.

Sustainable Chemistry Approaches in Ether Utilization and Production

The production of ethers has traditionally relied on methods like the Williamson ether synthesis, which can generate significant waste. researchgate.net Modern research is focused on greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. labinsights.nl

Key areas of research in sustainable ether production that are applicable to Propane, 2-methyl-2-propoxy- include:

Catalysis: The use of reusable, solid acid catalysts or biocatalysts can replace corrosive and difficult-to-recycle homogeneous catalysts. Eco-compatible methods using catalysts like Erbium(III) triflate for the formation of tert-butyl ethers in solvent-free conditions represent a significant step forward. researchgate.net

Renewable Feedstocks: The synthesis of ethers from bio-derived alcohols is a major goal of sustainable chemistry. Propanol, a precursor for Propane, 2-methyl-2-propoxy-, can be produced from the hydrogenolysis of glycerol, a byproduct of biodiesel production.

Process Intensification: Developing continuous-flow processes, such as those using microreactors, can improve reaction efficiency, reduce reactor size, and enhance safety for ether synthesis. rsc.orgresearchgate.net This approach offers better control over reaction parameters, leading to higher yields and purity.

The following table summarizes various green chemistry approaches being explored for ether synthesis.

| Green Chemistry Approach | Description | Potential Advantages for Ether Production |

| Heterogeneous Catalysis | Using solid catalysts (e.g., zeolites, ion-exchange resins) that are easily separated from the reaction mixture. | Simplifies product purification, allows for catalyst recycling, reduces waste. |

| Biocatalysis | Employing enzymes or whole-cell microorganisms to catalyze etherification reactions. | High selectivity, mild reaction conditions (lower temperature and pressure), biodegradable catalysts. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, lower energy consumption compared to conventional heating. labinsights.nl |

| Flow Chemistry | Performing reactions in continuous-flow microreactors instead of large batches. | Enhanced safety, better process control, improved yield and purity, easier scalability. rsc.org |

| Use of Greener Solvents | Replacing volatile organic solvents with alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and health hazards. researchgate.net |

Development of Greener Synthetic Routes and Applications for Branched Ethers